(1-(3-Methoxybenzyl)cyclopropyl)methanol
Description
Significance of Cyclopropane (B1198618) Derivatives in Chemical Research
Cyclopropane derivatives are prevalent in a wide array of biologically active natural products and pharmaceutical agents. nih.govnih.gov The incorporation of a cyclopropane ring into a molecular structure confers a high degree of conformational rigidity, which can be advantageous in the design of molecules that bind to specific biological targets. nih.gov This rigidity helps to lock the molecule in a preferred conformation, potentially increasing its binding affinity and selectivity. Furthermore, the cyclopropane motif is known to enhance metabolic stability, as the strained ring is often more resistant to enzymatic degradation compared to more flexible aliphatic chains. unl.pt The unique electronic properties of the cyclopropane ring, with its high p-character in the C-C bonds, also contribute to its distinct reactivity, making it a versatile building block in organic synthesis. unl.pt
Role of Methanol (B129727) Functionality in Cyclopropane Chemistry
The presence of a methanol (-CH₂OH) group on a cyclopropane ring introduces a primary alcohol functionality, which serves as a versatile handle for further synthetic transformations. nbinno.com This hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. nbinno.com It can also participate in esterification or etherification reactions. The hydroxyl group can influence the reactivity of the adjacent cyclopropane ring, and in the case of allylic cyclopropylmethanols, it can direct the stereochemical outcome of reactions such as Simmons-Smith cyclopropanation. stackexchange.com The ability to introduce a wide range of functional groups via the methanol moiety enhances the utility of cyclopropylmethanols as synthetic intermediates. nbinno.comnigamfinechem.co.in
Structural Features and Chemical Relevance of 3-Methoxybenzyl Moieties
The 3-methoxybenzyl group is an important structural motif in organic chemistry. The methoxy (B1213986) group at the meta position of the benzene (B151609) ring influences the electronic properties of the aromatic system. While a methoxy group is generally considered electron-donating through resonance, its effect at the meta position is primarily inductive and electron-withdrawing. This electronic influence can affect the reactivity of the benzyl (B1604629) group and the molecule as a whole. The 3-methoxybenzyl moiety is found in various natural products and synthetic compounds and is often used as a protecting group for alcohols due to its relative stability and specific deprotection conditions. nih.govtotal-synthesis.com
Contextualizing (1-(3-Methoxybenzyl)cyclopropyl)methanol within Strained Ring Systems
This compound is a prime example of a strained ring system. The cyclopropane ring possesses significant ring strain, estimated to be around 28 kcal/mol, due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). utexas.edu This inherent strain is a combination of angle strain and torsional strain. utexas.educhemistrysteps.com The high degree of strain in the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to more complex acyclic structures. nigamfinechem.co.in The stability and reactivity of the ring in this compound are influenced by the attached 3-methoxybenzyl and methanol groups. Understanding the interplay between the strained ring and its substituents is crucial for predicting the chemical behavior of this molecule. wikipedia.orgnih.gov
Scope and Objectives of Academic Inquiry into this compound
While specific academic studies focused solely on this compound are not extensively documented, the objectives for investigating such a compound can be inferred from the known properties of its constituent parts. A primary objective would be the development of efficient and stereoselective synthetic routes to this and related molecules. Key synthetic strategies that could be explored include the Kulinkovich reaction and the Simmons-Smith cyclopropanation. nih.govorganic-chemistry.orgrsc.orgorganicreactions.org
Another area of academic inquiry would be the exploration of the reactivity of this compound. This would involve studying its behavior in various chemical transformations, such as ring-opening reactions, oxidations of the methanol group, and modifications of the aromatic ring. A deeper understanding of its reactivity profile would establish its utility as a versatile building block for the synthesis of more complex molecules.
Furthermore, given the prevalence of cyclopropane and benzyl moieties in pharmacologically active compounds, a key objective would be to investigate the potential biological activity of this compound and its derivatives. This would involve screening for various biological activities and exploring its potential as a lead compound in drug discovery programs. The conformational properties imparted by the cyclopropane ring and the electronic nature of the 3-methoxybenzyl group could lead to novel interactions with biological targets.
Interactive Data Table: Properties of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (1-(4-Methoxyphenyl)cyclopropyl)methanol | 16728-03-3 | C₁₁H₁₄O₂ | 178.23 |
| (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol | 1486170-11-9 | C₁₂H₁₅FO₂ | 210.24 |
| (1-(3-Methylbenzyl)cyclopropyl)methanol | 1462333-24-9 | C₁₂H₁₆O | 176.25 |
| Cyclopropylmethanol (B32771) | 2516-33-8 | C₄H₈O | 72.11 |
Detailed Research Findings
While specific experimental data for this compound is limited in publicly available literature, its chemical properties and potential reactivity can be extrapolated from established chemical principles and studies on analogous structures.
Plausible Synthetic Approaches
The synthesis of this compound could likely be achieved through several established synthetic methodologies for creating substituted cyclopropanols.
One highly effective method is the Kulinkovich reaction . organic-chemistry.orgrsc.orgwikipedia.orgnrochemistry.com This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a cyclopropanol. organic-chemistry.org In a plausible synthesis of the target molecule, methyl 3-methoxy-phenylacetate could be reacted with ethylmagnesium bromide and titanium(IV) isopropoxide. The in situ generated titanacyclopropane would then react with the ester to yield 1-(3-methoxyphenyl)cyclopropanol, which could subsequently be reduced to this compound.
Alternatively, a Simmons-Smith cyclopropanation of a suitable allylic alcohol could be employed. nih.govorganicreactions.orgacs.org This reaction typically uses diiodomethane (B129776) and a zinc-copper couple to generate a carbenoid that adds to a double bond to form a cyclopropane ring. thermofisher.com A potential precursor for this route would be 1-(3-methoxyphenyl)prop-2-en-1-ol. The hydroxyl group of the allylic alcohol is known to direct the cyclopropanation to the syn face, offering a degree of stereocontrol. stackexchange.com
Expected Chemical Properties and Reactivity
The chemical properties of this compound are dictated by its three key structural components: the cyclopropane ring, the methanol functionality, and the 3-methoxybenzyl group.
Cyclopropane Ring Reactivity: The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, particularly in the presence of electrophiles, transition metals, or under thermal conditions. nigamfinechem.co.in This reactivity can be harnessed to synthesize a variety of acyclic compounds.
Methanol Functionality: The primary alcohol group is a versatile site for chemical modification. It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also be converted to a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
3-Methoxybenzyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, with the methoxy group and the cyclopropylmethyl substituent directing incoming electrophiles. The benzylic position is also reactive and can be a site for functionalization.
Synthetic Pathways to this compound
The synthesis of this compound, a notable cyclopropane derivative, involves intricate chemical strategies. The construction of the core cyclopropane ring is a key challenge, and various synthetic methodologies have been developed to achieve this. These methods primarily focus on the formation of the three-membered ring and the introduction of the required substituents.
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c1-14-11-4-2-3-10(7-11)8-12(9-13)5-6-12/h2-4,7,13H,5-6,8-9H2,1H3 |
InChI Key |
UEGBKMXMFJCXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CC2)CO |
Origin of Product |
United States |
Derivatization and Functionalization of 1 3 Methoxybenzyl Cyclopropyl Methanol
Transformations of the Hydroxyl Group
The primary alcohol functional group in (1-(3-Methoxybenzyl)cyclopropyl)methanol is readily converted into various other functional groups through well-established synthetic protocols. These transformations include the formation of esters and ethers, conversion to halogens, and oxidation to aldehydes and carboxylic acids.
The conversion of the hydroxyl group to esters and ethers is a common strategy to modify the compound's polarity, steric bulk, and biological activity.
Esterification: Esters of this compound can be synthesized through reaction with carboxylic acids or their activated derivatives. A highly effective method is the Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) that subsequently reacts with the alcohol under mild conditions. nih.gov This protocol is known for its high yields and tolerance of various functional groups. nih.gov Other methods, such as reacting the alcohol with an acid chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine, are also applicable.
Etherification: The Williamson ether synthesis is a versatile and widely used method for preparing ethers from alcohols. chem-station.comlibretexts.org This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org For generating simple methyl ethers, reagents like methyl iodide in the presence of potassium hydroxide (B78521) can be used effectively, sometimes even under solvent-free conditions. niscpr.res.in An alternative approach is the alkoxymercuration-demercuration of an alkene in the presence of the alcohol, which results in the Markovnikov addition of the alcohol across the double bond. libretexts.org
Table 1: Representative Ester and Ether Formation Reactions
| Transformation | Reagent(s) | Base/Catalyst | Product Type |
|---|---|---|---|
| Acetate Ester | Acetyl Chloride | Pyridine | Ester |
| Benzoate Ester | Benzoyl Chloride | Triethylamine | Ester |
| Yamaguchi Esterification | Carboxylic Acid, 2,4,6-Trichlorobenzoyl Chloride | DMAP, Et₃N | Ester |
| Methyl Ether | Methyl Iodide | Sodium Hydride (NaH) | Ether |
| Benzyl (B1604629) Ether | Benzyl Bromide | Sodium Hydride (NaH) | Ether |
The direct replacement of the hydroxyl group with a halogen atom is a fundamental transformation that provides a reactive handle for further nucleophilic substitution or organometallic reactions. The choice of reagent dictates the resulting alkyl halide.
Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The reaction typically proceeds in the presence of a base like pyridine to neutralize the HCl byproduct.
Bromination: Phosphorus tribromide (PBr₃) is effective for converting primary alcohols into alkyl bromides. The reaction is usually carried out in an inert solvent such as diethyl ether or tetrahydrofuran.
These reactions provide the corresponding (1-(3-methoxybenzyl)cyclopropyl)methyl halide, a versatile intermediate for introducing a wide range of other functional groups.
Table 2: Common Halogenation Reagents for Primary Alcohols
| Halogen | Reagent | Typical Byproducts |
|---|---|---|
| Chlorine (Cl) | Thionyl Chloride (SOCl₂) | SO₂, HCl |
| Bromine (Br) | Phosphorus Tribromide (PBr₃) | H₃PO₃ |
Oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidant used. nbinno.com The presence of the methoxy-substituted benzyl ring is generally well-tolerated by many oxidation protocols. unimi.it
Aldehyde Synthesis: Selective oxidation to the aldehyde requires mild conditions to prevent overoxidation to the carboxylic acid. Common methods include:
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures.
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and high-yielding oxidation under mild conditions.
Pyridinium (B92312) Chlorochromate (PCC): A chromium(VI) reagent that is effective for stopping the oxidation at the aldehyde stage.
Carboxylic Acid Synthesis: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. These include:
Jones Oxidation: Uses chromic acid (CrO₃) in aqueous acetone (B3395972) and sulfuric acid.
Potassium Permanganate (B83412) (KMnO₄): A powerful oxidant, typically used under basic or neutral conditions, followed by an acidic workup.
Catalytic Methods: Bimetallic catalysts, such as those based on gold and palladium (Au/Pd), have been shown to be effective for the oxidation of methoxy-substituted benzyl alcohols. unimi.it
Table 3: Oxidation Products and Conditions
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |
Modifications of the Cyclopropane (B1198618) Ring
The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a pathway to introduce new substituents and construct more complex molecular scaffolds.
Ring-opening reactions of cyclopropanes can be initiated by radical, electrophilic, or nucleophilic pathways. The presence of the benzyl group can influence the regioselectivity of these reactions by stabilizing intermediates at the adjacent carbon. For instance, the α-cyclopropylbenzyl radical can undergo a reversible ring-opening to form the corresponding 4-phenylbut-3-enyl radical, with the equilibrium often favoring the ring-closed form. researchgate.net This intermediate reactivity can be harnessed to introduce new functionalities.
In zinc-mediated reactions, cyclopropanols can be converted to enolized zinc homoenolates through ring-opening. chemrxiv.orgresearchgate.net These transient species can then react with electrophiles, such as aldehydes or activated alkenes, to form new carbon-carbon bonds, leading to functionalized acyclic products. chemrxiv.orgresearchgate.net Base-promoted ring-opening of activated cyclopropanes, such as gem-dibromocyclopropanes, can also lead to the formation of functionalized alkenes. uq.edu.au
Table 4: Ring-Opening Strategies and Potential Products
| Reaction Type | Initiator/Reagent | Key Intermediate | Potential Product Class |
|---|---|---|---|
| Radical Ring-Opening | Radical Initiator (e.g., AIBN) | α-Cyclopropylbenzyl radical researchgate.net | Functionalized Butenyl Derivatives |
| Zinc-Mediated | Diethylzinc (Et₂Zn) | Enolized Zinc Homoenolate chemrxiv.orgresearchgate.net | β-Functionalized Ketones |
While this compound itself is achiral, the introduction of a second substituent on the cyclopropane ring would create stereocenters. The stereochemistry of such substituted cyclopropanols can be of significant interest in fields like medicinal chemistry. researchgate.net Methodologies for the stereoselective synthesis of cyclopropanols are well-documented. researchgate.net
In cases where a mixture of diastereomers is formed or a specific isomer is desired, stereochemical isomerization can be a valuable tool. Isomerization can sometimes be achieved through reversible ring-opening and closing mechanisms. If the ring opens to form an achiral or rapidly racemizing intermediate, re-closure can lead to a mixture of stereoisomers, often favoring the thermodynamically more stable product. For example, the reversible opening of the α-cyclopropylbenzyl radical to an alkenyl radical allows for rotation around single bonds before potential ring-closure, which could scramble a stereocenter on the ring. researchgate.net Specific catalytic methods for the isomerization of cyclopropanols, while not directly documented for this specific substrate, represent an area of active research.
Alterations of the Methoxybenzyl Moiety
The methoxybenzyl portion of the molecule presents two main avenues for chemical modification: cleavage of the entire group, often as part of a protecting group strategy, and functionalization of the aromatic ring through electrophilic substitution.
The p-methoxybenzyl (PMB) ether is a commonly used protecting group for alcohols in organic synthesis due to its stability under a variety of reaction conditions. ucla.edu It can be selectively removed in the presence of other protecting groups, such as unsubstituted benzyl ethers. ucla.edu The cleavage of the 3-methoxybenzyl group from this compound would proceed via similar mechanisms, yielding the corresponding cyclopropylmethanol (B32771) derivative. This deprotection is typically achieved under oxidative or acidic conditions.
A number of reagents and conditions have been developed for the cleavage of PMB ethers, which are applicable to the 3-methoxybenzyl analogue. These methods offer a range of selectivities and mildness, allowing for compatibility with various other functional groups that may be present in the molecule.
One effective method involves the use of triflic acid (TfOH) in the presence of a cation scavenger like 1,3-dimethoxybenzene. ucla.edu This approach allows for the efficient cleavage of PMB ethers from primary and even hindered secondary alcohols. ucla.edu The reaction is typically fast and proceeds in high yield at room temperature. ucla.edu Another approach utilizes a catalytic amount of hydrochloric acid in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (B109758) (DCM), providing a fast and chemoselective deprotection method. universiteitleiden.nl Additionally, metal-free visible light photoredox catalysis using air and ammonium (B1175870) persulfate as terminal oxidants presents a greener alternative for the oxidative deprotection of PMB ethers. nih.gov
The table below summarizes various conditions reported for the cleavage of p-methoxybenzyl ethers, which can be adapted for the deprotection of this compound.
| Reagent/Conditions | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|
| 0.5 equiv TfOH, 3 equiv 1,3-dimethoxybenzene | CH₂Cl₂ | Room Temperature | Efficient for primary and hindered secondary alcohols. | ucla.edu |
| Catalytic HCl | HFIP/CH₂Cl₂ (1:1) | Not specified | Fast and chemoselective. | universiteitleiden.nl |
| Chlorosulfonyl isocyanate (CSI), then NaOH | CH₂Cl₂, then MeOH | Reflux, then Room Temperature | A mild methodology that avoids affecting other functional groups. | lookchem.comresearchgate.net |
| Visible light, photoredox catalyst, (NH₄)₂S₂O₈, air | Not specified | Not specified | Metal-free and environmentally friendly ("greener") method. | nih.gov |
| Catalytic Bi(OTf)₃ | 1,2-dichloroethane | 85 °C | Highly chemoselective C–N bond cleavage for sulfonamides, adaptable for ethers. | nih.gov |
The aromatic ring of the methoxybenzyl group is amenable to electrophilic aromatic substitution (SEAr) reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director. vanderbilt.edu This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution at the ortho and para positions. wikipedia.orglibretexts.org The inductive effect of the electronegative oxygen withdraws electron density, but the resonance effect is dominant in directing the substitution. libretexts.org
Consequently, electrophilic attack on the 3-methoxybenzyl moiety of this compound is predicted to occur primarily at the positions ortho and para to the methoxy group, which are carbons 2, 4, and 6. The cyclopropylmethyl substituent at position 3 will also exert a steric influence, potentially favoring substitution at the less hindered positions.
Common electrophilic aromatic substitution reactions that could be applied to functionalize the aromatic ring include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst.
The table below outlines the expected major products for these electrophilic aromatic substitution reactions on this compound, based on the directing effects of the methoxy group.
| Reaction | Typical Reagents | Expected Position of Substitution | Predicted Major Product(s) |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Ortho, Para | (1-(2-Bromo-5-methoxybenzyl)cyclopropyl)methanol and (1-(4-Bromo-3-methoxybenzyl)cyclopropyl)methanol |
| Nitration | HNO₃/H₂SO₄ | Ortho, Para | (1-(5-Methoxy-2-nitrobenzyl)cyclopropyl)methanol and (1-(3-Methoxy-4-nitrobenzyl)cyclopropyl)methanol |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Ortho, Para | (1-(2-Acetyl-5-methoxybenzyl)cyclopropyl)methanol and (1-(4-Acetyl-3-methoxybenzyl)cyclopropyl)methanol |
Synthesis of Homoallylic Derivativesorganic-chemistry.org,masterorganicchemistry.com,libretexts.org
The cyclopropylmethanol functionality can undergo ring-opening reactions to generate homoallylic derivatives. This transformation is typically facilitated by the strain of the three-membered ring and the ability of the aryl group to stabilize a carbocation intermediate. Acid-catalyzed ring-opening of aryl-substituted cyclopropylmethanols is a known method for the synthesis of homoallylic alcohols.
In the case of this compound, treatment with a Lewis acid would likely lead to the formation of a tertiary carbocation through the opening of the cyclopropane ring. The benzylic position of this carbocation would be stabilized by the adjacent aromatic ring. Subsequent reaction with a nucleophile or elimination of a proton would yield the corresponding homoallylic derivative. The regioselectivity of the ring opening and the geometry of the resulting double bond can be influenced by the reaction conditions and the nature of the Lewis acid employed.
For instance, a Lewis acid could coordinate to the hydroxyl group, facilitating its departure as a leaving group and promoting the ring-opening to form a homoallylic cation. This intermediate can then be trapped by a nucleophile present in the reaction mixture. This strategy provides access to a variety of functionalized homoallylic compounds.
The table below presents potential homoallylic derivatives that could be synthesized from this compound through acid-catalyzed ring-opening reactions in the presence of different nucleophiles.
| Lewis Acid/Conditions | Nucleophile | Potential Homoallylic Product |
|---|---|---|
| Yb(OTf)₃ | Water | 4-(3-Methoxyphenyl)-1-penten-4-ol |
| Ga(OTf)₃ | Methanol (B129727) | 4-Methoxy-4-(3-methoxyphenyl)-1-pentene |
| SnCl₄ | Aldehyde (e.g., RCHO) | Prins-type cyclization products (e.g., tetrahydropyrans) |
This reactivity highlights the utility of this compound as a precursor to more complex molecular architectures containing a homoallylic alcohol or ether motif.
Theoretical and Computational Studies on 1 3 Methoxybenzyl Cyclopropyl Methanol and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into molecular structures, properties, and reactivity. These computational methods are used to solve the Schrödinger equation for a given molecule, yielding information about its electronic structure and energy. For (1-(3-Methoxybenzyl)cyclopropyl)methanol and its analogues, quantum chemical calculations can elucidate conformational preferences, electronic properties, and potential reaction pathways, complementing experimental findings.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. The resulting structure represents a stable conformation of the molecule. For a flexible molecule like this compound, multiple energy minima may exist, corresponding to different conformers. Conformational analysis involves exploring these different spatial arrangements, which arise from rotation about single bonds, to identify the most stable conformers and the energy barriers between them.
Studies on analogous structures, such as cyclopropyl (B3062369) methyl ketone and 2-(α-methoxybenzyl)-cyclohexanols, provide a framework for understanding the conformational behavior of molecules containing cyclopropyl and methoxybenzyl moieties. uwlax.edursc.org For this compound, key rotations would occur around the C-C bond connecting the benzyl (B1604629) group to the cyclopropyl ring and the C-C bond between the cyclopropyl ring and the methanol (B129727) group.
The relative stability of different conformers is determined by a combination of steric hindrance and electronic interactions. For instance, in cyclopropyl ketones, the s-cis or s-trans conformations, where the carbonyl group is either eclipsing or anti-periplanar to the cyclopropyl ring, are often the most stable. uwlax.edu A similar analysis for this compound would involve calculating the relative energies of various rotamers to determine the global minimum energy structure.
Table 1: Hypothetical Relative Energies of Conformers for a Cyclopropyl Analogue This table is based on findings from related cyclopropyl ketone studies and serves as an illustrative example.
| Conformer | Dihedral Angle (O=C-C-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| s-cis (eclipsed) | 180° | 0.00 | 75 |
| Intermediate | 90° | 2.50 | 5 |
| s-trans (bisected) | 0° | 1.15 | 20 |
Data is hypothetical and derived from principles discussed in conformational analyses of similar structures. uwlax.edu
Electronic Structure Analysis (e.g., frontier orbitals, charge distribution)
Electronic structure analysis provides fundamental information about the distribution of electrons within a molecule, which governs its reactivity and physical properties. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and the charge distribution. wikipedia.org
Frontier Molecular Orbitals (HOMO and LUMO): According to frontier molecular orbital theory, the reactivity of a molecule is primarily governed by the interaction between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orgyoutube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxybenzyl ring, while the LUMO may be distributed across the aromatic system and the C-O bond of the alcohol.
Charge Distribution: The distribution of electron density in a molecule can be quantified through various methods, such as Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be centers of negative charge, while the hydroxyl proton and aromatic protons would be regions of positive charge. This information is crucial for predicting how the molecule will interact with other polar molecules, ions, or biological receptors.
Table 2: Calculated Electronic Properties for a Methoxybenzyl-containing Analogue This table presents example data from a quantum computational study on a structurally related molecule to illustrate typical parameters.
| Property | Calculated Value | Unit |
| Total Energy | -1426.94 | a.u. |
| Dipole Moment | 4.64 | Debye |
| EHOMO | -6.2 | eV |
| ELUMO | -1.8 | eV |
| HOMO-LUMO Gap (ΔE) | 4.4 | eV |
Data is sourced from a computational study on (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. mdpi.com
Reaction Mechanism Studies
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the lowest energy path from reactants to products, characterize the structures of transition states and intermediates, and calculate activation energies. mdpi.com
A chemical reaction can be visualized as the movement of atoms across a multi-dimensional PES. The minimum energy path (MEP) is the most favorable route on this surface connecting reactants and products. mdpi.com The highest point along the MEP is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur.
Computational methods can be used to locate the geometry of the TS and calculate its energy. This information is vital for understanding reaction kinetics, as the energy of the transition state relative to the reactants determines the activation energy. For a molecule like this compound, one might study reactions such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or electrophilic aromatic substitution on the methoxybenzyl ring. Locating the transition states for these processes would provide insight into their feasibility and selectivity.
For example, in a hypothetical acid-catalyzed dehydration of this compound, a carbocation intermediate could be formed. Computational studies can optimize the geometry of this intermediate and calculate its stability. The presence of the methoxy group on the benzyl ring would be expected to stabilize a positive charge through resonance, which could be quantified through calculation. Analysis of potential intermediates is crucial for predicting reaction outcomes and understanding selectivity. nih.gov
Most organic molecules have a singlet ground state, meaning all electrons are spin-paired. Reactions that proceed entirely on the singlet potential energy surface are known as spin-allowed. However, some reactions, particularly those involving transition metals, photochemistry, or certain radical species, may involve a change in the molecule's spin state (e.g., from a singlet to a triplet state). beilstein-journals.org These are termed "spin-forbidden" reactions. rsc.org
For such reactions to occur, the potential energy surfaces of the two different spin states must cross. The point of crossing is known as a minimum energy crossing point (MECP). nih.gov Computational chemistry allows for the calculation of the potential energy surfaces for different spin states and the location of these MECPs. The probability of a "hop" from one surface to the other, known as intersystem crossing, can also be estimated. rsc.org While not common for typical thermal reactions of this compound, this type of analysis would be essential if studying its photochemical degradation or its interaction with paramagnetic species. researchgate.net
Variational Transition-State Theory for Reaction Kinetics
Variational Transition-State Theory (VTST) is a cornerstone of computational kinetics, offering a more refined approach than conventional Transition State Theory (TST) for calculating reaction rate constants. While TST assumes the transition state is located at the saddle point of a potential energy surface, VTST identifies the transition state as the point of minimum flux along the reaction path, often referred to as the "bottleneck" of the reaction. This variational approach is particularly crucial for reactions with flat potential energy surfaces or when quantum mechanical tunneling is a significant contributor to the reaction rate.
For a molecule like this compound, VTST could be instrumental in studying various potential reactions, such as thermal rearrangements, oxidation, or dehydration. The process would involve mapping the potential energy surface for the reaction of interest. From this surface, the minimum energy path is determined, and the Gibbs free energy of activation is calculated as a function of the reaction coordinate. The maximum of this free energy profile corresponds to the variational transition state. Furthermore, for reactions involving the transfer of light atoms like hydrogen, multidimensional tunneling corrections can be incorporated into the VTST framework to provide more accurate rate predictions.
To illustrate the type of data that could be obtained, the following hypothetical table outlines potential results from a VTST study on a rearrangement reaction of a substituted cyclopropylmethanol (B32771).
| Temperature (K) | TST Rate Constant (kTST) (s-1) | VTST Rate Constant (kVTST) (s-1) | Tunneling Correction (κ) |
|---|---|---|---|
| 250 | 1.5 x 10-4 | 1.1 x 10-4 | 3.2 |
| 300 | 2.8 x 10-2 | 2.2 x 10-2 | 2.1 |
| 350 | 1.4 x 100 | 1.2 x 100 | 1.5 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Computational Support for Proposed Mechanisms (e.g., radical cations, carbocations)
The chemistry of cyclopropylmethyl systems is renowned for its propensity to involve cationic intermediates, most notably in the context of the facile cyclopropylcarbinyl-homoallyl rearrangement. Computational methods are indispensable for probing the existence and reactivity of such transient species, including radical cations and carbocations, which are often too short-lived to be studied in detail experimentally.
High-level quantum chemical calculations, such as Density Functional Theory (DFT) and post-Hartree-Fock methods (e.g., CCSD(T)), can be used to construct detailed potential energy surfaces for reactions involving these intermediates. By locating and characterizing the energies of reactants, intermediates, transition states, and products, computational chemists can provide strong evidence for or against a proposed reaction mechanism. For this compound, computational studies could be used to assess the stability of the corresponding cyclopropylcarbinyl cation, which would be influenced by the electron-donating methoxy group on the benzyl substituent. Calculations could also elucidate the energy barriers for its rearrangement to other cationic species, thereby predicting the likely reaction pathways.
The following table provides a hypothetical comparison of the relative energies of potential carbocationic intermediates that could be formed from a substituted benzylcyclopropylmethanol.
| Intermediate | Relative Energy (kcal/mol) | Key Computational Descriptor |
|---|---|---|
| Primary Cyclopropylcarbinyl Cation | 0.0 | Calculated C-C bond lengths in cyclopropyl ring |
| Homoallyl Cation | -7.5 | Calculated C-C-C-C dihedral angle |
| Benzylic Cation (after rearrangement) | -12.0 | Calculated charge distribution on the aromatic ring |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Molecular Modeling Techniques (Non-biological application focus)
Force Field-Based Conformational Searches
The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. Force field-based conformational searches are a standard computational tool for exploring the potential energy surface of a molecule to identify its stable, low-energy conformations. These methods employ classical mechanics and a parameterized force field to rapidly calculate the energy of a molecule as a function of its geometry.
For a flexible molecule like this compound, a systematic or stochastic conformational search would be essential to understand the preferred spatial arrangements of its constituent parts. Key degrees of freedom would include the rotation around the single bonds connecting the cyclopropyl ring to the benzyl group and the hydroxymethyl group. The results of such a search would provide the relative energies of different conformers, which in turn would allow for the calculation of population distributions at a given temperature.
A hypothetical outcome of a conformational search for a benzylcyclopropylmethanol derivative is presented in the table below.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | 75.3 |
| 2 | 1.50 | 14.9 |
| 3 | 2.50 | 9.8 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Molecular Dynamics Simulations for Structural Insights
While conformational searches identify static low-energy structures, molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior. By numerically solving Newton's equations of motion, MD simulations can track the positions and velocities of all atoms in a system over time, offering insights into its dynamic properties and its interactions with the environment.
An MD simulation of this compound, likely in a solvent, would reveal how the molecule explores its conformational space as a function of time. It could provide information on the flexibility of the molecule, the lifetimes of different conformations, and the nature of its interactions with surrounding solvent molecules. Such simulations are invaluable for understanding how a molecule behaves in a realistic, dynamic setting.
The table below presents hypothetical data that could be extracted from an MD simulation of a substituted cyclopropylmethanol in a solvent.
| Parameter | Average Value | Fluctuation (RMSF) |
|---|---|---|
| Solvent Accessible Surface Area (Å2) | 285.4 | 12.7 |
| End-to-End Distance (Å) | 6.2 | 0.8 |
| Number of Intramolecular H-bonds | 0.1 | 0.3 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Prediction of Molecular Interactions relevant to self-assembly or material properties
The macroscopic properties of a material are ultimately determined by the interactions between its constituent molecules. Computational methods can be used to predict the nature and strength of these intermolecular interactions, which in turn can provide insights into the potential for self-assembly and the resulting material properties.
For this compound, key intermolecular interactions would include hydrogen bonding via the hydroxyl group and π-π stacking of the aromatic rings. By calculating the interaction energies of different dimeric and larger cluster configurations, it is possible to predict the most favorable modes of association. This information is critical for understanding crystal packing in the solid state or aggregation behavior in solution, which can influence properties such as melting point, solubility, and the potential to form organized structures like liquid crystals or gels.
The following table gives hypothetical interaction energies for different dimer configurations of a methoxybenzyl-containing alcohol.
| Dimer Configuration | Interaction Energy (kcal/mol) | Primary Interaction Type |
|---|---|---|
| Hydrogen-bonded (head-to-tail) | -6.5 | O-H···O hydrogen bond |
| Parallel-displaced π-stacking | -4.2 | π-π interaction |
| T-shaped π-stacking | -3.1 | CH-π interaction |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Applications in Organic Synthesis and Materials Science Non Biological
Role as a Versatile Building Block in Complex Molecule Synthesis
In organic synthesis, a "building block" is a molecule whose chemical structure can be incorporated into a larger, more complex molecule. illinois.edu Cyclopropane (B1198618) derivatives are highly valued in this role due to the unique reactivity conferred by their strained three-membered carbocyclic skeletons. nih.govresearchgate.net The parent compound, cyclopropylmethanol (B32771), is widely utilized as a building block for creating pharmaceuticals and agrochemicals. nbinno.comactylis.com
The structure of (1-(3-Methoxybenzyl)cyclopropyl)methanol contains several functional components that make it a potentially valuable synthon:
The Cyclopropyl (B3062369) Ring : Its high degree of ring strain (approximately 27.5 kcal/mol) and the increased π-character of its carbon-carbon bonds make it reactive towards ring-opening reactions. wikipedia.orgunl.pt This allows for the stereocontrolled introduction of a three-carbon unit into a target molecule. researchgate.net
The Methanol (B129727) Group (-CH₂OH) : The primary alcohol is a versatile functional group that can be easily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or engaged in esterification or etherification processes.
The 3-Methoxybenzyl Group : This substituent provides steric bulk, which can influence the stereochemistry of reactions at the cyclopropane ring or the alcohol. The methoxy (B1213986) group is an electron-donating group that can influence the reactivity of the aromatic ring, and the benzyl (B1604629) C-H bonds can be sites for functionalization.
The combination of these features in a single molecule allows for a modular approach to the synthesis of complex three-dimensional molecules, a key goal in modern medicinal and materials chemistry. illinois.edu Donor-acceptor cyclopropanes, a class to which this compound could be related, are known to serve as synthetic equivalents of 1,3-dipoles, providing access to compounds not easily made by other methods. nih.gov
| Molecular Fragment | Key Structural Feature | Implication in Synthesis |
| Cyclopropane Ring | High ring strain, π-character in C-C bonds | Serves as a reactive 3-carbon synthon, susceptible to controlled ring-opening reactions. wikipedia.orgnih.govresearchgate.net |
| Methanol Moiety | Primary hydroxyl group (-CH₂OH) | Can be oxidized (to aldehyde/acid), substituted, or used in condensation reactions (e.g., esterification). nbinno.com |
| Benzyl Group | Aromatic ring with methylene (B1212753) linker | Provides steric influence, a site for aromatic substitution, and potential for benzylic functionalization. |
| Methoxy Group | Electron-donating group on the aromatic ring | Modulates the electronic properties of the benzyl group and can be a site for ether cleavage if required. |
| Table 1. Structural Features of this compound and Their Synthetic Utility. |
Intermediate in the Preparation of Specialty Chemicals
Specialty chemicals are high-value products produced in lower volumes for specific applications. The unique structural features of this compound make it a suitable intermediate for synthesizing such chemicals. The cyclopropane ring is a structural motif found in numerous natural products and pharmaceutical candidates, prized for the conformational rigidity it imparts. researchgate.netresearchgate.net
Through functional group transformations, this compound can be converted into a variety of other useful intermediates. For example, oxidation of the primary alcohol would yield (1-(3-methoxybenzyl)cyclopropyl)carboxaldehyde, a key precursor for forming carbon-carbon bonds via reactions like aldol (B89426) condensations or Wittig reactions. Further oxidation would produce the corresponding carboxylic acid, which can be used to form amides, esters, and other acid derivatives. The alcohol can also be converted to a corresponding amine (a cyclopropylamine), which are important intermediates in their own right. nbinno.com
| Reaction Type | Reagent/Condition | Resulting Intermediate | Potential Application |
| Oxidation | PCC or Swern oxidation | (1-(3-methoxybenzyl)cyclopropyl)carboxaldehyde | Synthesis of heterocycles, chain extension reactions. |
| Oxidation | Jones reagent or KMnO₄ | (1-(3-methoxybenzyl)cyclopropane)carboxylic acid | Formation of amides, esters, and other derivatives. |
| Amination | Mitsunobu reaction (with HN₃) followed by reduction | (1-(3-methoxybenzyl)cyclopropyl)methanamine | Intermediate for agrochemicals and pharmaceuticals. nbinno.com |
| Ring Opening | Acid-catalyzed hydrolysis or hydrogenolysis | Substituted homoallylic alcohols or butenyl benzenes | Access to linear carbon chains with defined stereochemistry. nih.gov |
| Table 2. Potential Transformations of this compound into Specialty Chemical Intermediates. |
Precursor for Material Science Applications
The application of cyclopropane derivatives in materials science is an emerging area of interest. The significant strain energy of the cyclopropane ring makes it a candidate for Ring-Opening Polymerization (ROP). ROP is a powerful technique for producing polymers with controlled molecular weights and low dispersity, commonly applied to cyclic esters to create biodegradable materials like polylactic acid (PLA). iaamonline.org
Theoretically, this compound could serve as a monomer in ROP. The polymerization would proceed by the cleavage of one of the carbon-carbon bonds in the strained ring to form a linear polymer chain. The pendant 3-methoxybenzyl groups along the polymer backbone would significantly influence the material's properties, such as its glass transition temperature, solubility, and thermal stability. The presence of the aromatic rings could enhance thermal stability and confer specific optical or electronic properties. This approach could lead to novel polymers with unique characteristics not achievable with conventional monomers. For instance, polymers containing methoxyphenyl groups have been investigated for their distinct properties. rsc.org
| Polymerization Method | Hypothetical Polymer Structure | Potential Properties | Potential Application |
| Ring-Opening Polymerization (ROP) | Linear polymer with pendant -(CH₂)-(3-methoxybenzyl) groups | Enhanced thermal stability, specific refractive index, tailored solubility. | Specialty plastics, polymer coatings, materials for optical applications. |
| Polycondensation | Polyester or polyether (if converted to a di-acid or diol) | Tunable mechanical properties, potential biodegradability. | Engineering plastics, fibers, or biomedical materials. |
| Table 3. Hypothetical Polymers Derived from this compound. |
Green Chemistry Applications (e.g., use as ligand in catalysis)
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. globalresearchonline.net Key principles include waste prevention, maximizing atom economy, and the use of catalysis to improve efficiency. fiveable.me
In this context, this compound has potential applications. The synthesis of the molecule itself can be optimized using greener methods, and the compound could be used in subsequent reactions that adhere to green chemistry principles. One of the most significant potential roles is as a ligand in homogeneous catalysis. Cyclopropane derivatives have been explored for their applications in catalysis. beilstein-journals.org The oxygen atom of the hydroxyl group in this compound can act as a Lewis base, coordinating to a transition metal center.
The bulky and electronically distinct cyclopropyl and 3-methoxybenzyl groups would create a specific steric and electronic environment around the metal. This environment can influence the activity and selectivity of the catalyst, potentially enabling reactions to occur under milder conditions, with higher yields, and with greater selectivity, all of which are goals of green chemistry. Using such a ligand could reduce the need for harsh reagents or high temperatures, thereby minimizing energy consumption and waste generation. For example, palladium complexes with N-heterocyclic carbene ligands are active in reactions involving methanol, highlighting the importance of ligand design in catalysis. researchgate.net
| Green Chemistry Principle | Application/Relevance to this compound |
| Catalysis | The molecule can potentially act as a ligand for transition metal catalysts, enabling efficient and selective transformations. fiveable.mebeilstein-journals.org |
| Atom Economy | Ring-opening reactions of the cyclopropane moiety can be designed to incorporate all atoms of the ring into the final product. globalresearchonline.net |
| Designing Safer Chemicals | The synthesis of derivatives could be designed to yield products with reduced toxicity and enhanced biodegradability. |
| Use of Renewable Feedstocks | While not directly derived from renewables, its synthesis could be part of a pathway that utilizes bio-based starting materials. |
| Table 4. Green Chemistry Principles in the Context of this compound. |
Future Research Trajectories for this compound: A Prospective Analysis
The unique structural attributes of this compound, which combines a strained cyclopropane ring with a flexible hydroxymethyl group and a methoxy-substituted aromatic moiety, position it as a compound of significant interest for future chemical exploration. While specific research on this particular molecule is not extensively documented, its constituent functional groups suggest a rich landscape for future investigation. This article outlines potential future research directions and unexplored avenues for this compound, structured around key areas of contemporary chemical science.
Future Research Directions and Unexplored Avenues
The exploration of (1-(3-Methoxybenzyl)cyclopropyl)methanol and its derivatives is poised to contribute to various fields, from synthetic methodology to materials science. The following sections detail promising areas for future research.
The synthesis of cyclopropane-containing molecules is a cornerstone of modern organic chemistry. nbinno.com Future research will likely focus on developing more efficient, sustainable, and scalable methods for the synthesis of this compound. Key areas of exploration could include:
Catalytic Cyclopropanation: Investigating novel transition-metal catalyzed cyclopropanation reactions of olefins with diazo compounds or other carbene precursors will be crucial. The development of catalysts that offer high diastereoselectivity and enantioselectivity would be a significant advancement.
Flow Chemistry Approaches: The application of continuous flow technologies could enable safer, more efficient, and scalable production of this compound and its intermediates. This approach can offer precise control over reaction parameters, leading to higher yields and purity.
Biocatalytic Methods: The use of enzymes to catalyze key steps in the synthesis could offer a green and highly selective alternative to traditional chemical methods. For instance, enzymatic reduction of a corresponding ketone could provide enantiopure this compound.
Sustainable Reagents and Solvents: A focus on employing environmentally benign reagents and solvents will be paramount. proquest.com This includes exploring the use of renewable starting materials and minimizing the generation of hazardous waste. methanol.org
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, stereocontrol | Catalyst cost and toxicity, optimization of ligands | Development of earth-abundant metal catalysts, ligand design |
| Flow Chemistry | Scalability, safety, process control | Initial setup cost, potential for clogging | Reactor design, optimization of reaction conditions |
| Biocatalysis | High selectivity, mild conditions | Enzyme stability and availability, substrate scope | Enzyme screening and engineering, process optimization |
| Photochemical Methods | Mild reaction conditions, unique reactivity | Specialized equipment, potential for side reactions | Development of novel photosensitizers, understanding reaction mechanisms |
Table 1: Prospective Synthetic Strategies for this compound. This table provides a conceptual comparison of different synthetic approaches that could be explored for the efficient and sustainable synthesis of the title compound.
The strained three-membered ring of cyclopropylmethanols is prone to a variety of rearrangement and ring-opening reactions, often proceeding through carbocationic intermediates. rsc.org In-depth mechanistic studies of these processes for this compound could uncover novel reactivity and synthetic applications.
Acid-Catalyzed Rearrangements: Investigation into the behavior of this compound under acidic conditions could reveal pathways to valuable homoallylic alcohols or other ring-opened products. The influence of the 3-methoxybenzyl group on the stability and fate of any carbocationic intermediates would be a key area of study. uq.edu.au
Solvolysis Studies: Detailed kinetic and product analysis of solvolysis reactions would provide insights into the electronic effects of the substituents on the cyclopropane (B1198618) ring and their role in stabilizing transition states.
Computational Modeling: Quantum chemical calculations can be employed to model the potential energy surfaces of rearrangement and ring-opening reactions. nih.gov This would allow for the prediction of reaction pathways, transition state geometries, and activation energies, providing a theoretical framework for experimental observations. nih.gov
The introduction of chirality into the this compound scaffold would significantly expand its potential applications, particularly in medicinal chemistry and asymmetric catalysis. mdpi.com
Asymmetric Synthesis: The development of stereoselective synthetic routes to enantiomerically pure (R)- and (S)-(1-(3-Methoxybenzyl)cyclopropyl)methanol is a critical research direction. This could involve asymmetric cyclopropanation, chiral resolution of racemic mixtures, or the use of chiral auxiliaries.
Chiral Building Blocks: Enantiopure derivatives of this compound could serve as valuable building blocks for the synthesis of complex, biologically active molecules. nbinno.com Their rigid cyclopropane core can act as a conformational constraint, which is often desirable in drug design.
Catalyst Development: Chiral cyclopropylmethanol (B32771) derivatives could be explored as ligands for asymmetric catalysts. The steric and electronic properties of the 3-methoxybenzyl group could be fine-tuned to influence the selectivity of catalytic transformations.
Computational chemistry offers a powerful tool for predicting the reactivity and potential transformations of this compound, guiding experimental efforts. nih.gov
Reaction Prediction Algorithms: The use of automated reaction prediction software could help to identify novel and potentially unexpected reactions of this compound. By inputting the structure of this compound, these algorithms can suggest plausible products under various reaction conditions. nih.gov
Mapping Reaction Pathways: Computational methods can be used to map out the entire reaction landscape for specific transformations, identifying intermediates, transition states, and potential side products. This information is invaluable for optimizing reaction conditions and maximizing the yield of desired products.
Virtual Screening for Bioactivity: Molecular docking studies could be employed to predict the binding affinity of this compound and its derivatives to various biological targets. This could help to identify potential therapeutic applications for these compounds.
The unique structural and electronic properties of the cyclopropane ring suggest that this compound could be a valuable component in the design of new materials.
Polymer Chemistry: The hydroxyl group of this compound could be used to incorporate this moiety into polymer backbones or as a pendant group. The resulting polymers may exhibit interesting thermal, mechanical, or optical properties due to the presence of the cyclopropane ring.
Liquid Crystals: The rigid cyclopropane core and the aromatic ring are structural motifs commonly found in liquid crystalline materials. Derivatives of this compound could be synthesized and investigated for their liquid crystalline behavior.
Self-Assembled Monolayers: The ability of the hydroxyl group to bind to surfaces could be exploited to form self-assembled monolayers on various substrates. The orientation and packing of the molecules in these monolayers could be influenced by the sterics of the cyclopropyl (B3062369) and benzyl (B1604629) groups, potentially leading to surfaces with tailored properties.
The prospective research directions for this compound are summarized in Table 2.
| Research Area | Key Objectives | Potential Impact |
| Novel Synthetic Routes | Develop efficient, sustainable, and scalable syntheses. | Greener chemical manufacturing, increased availability of the compound for further research. |
| Mechanistic Studies | Elucidate the mechanisms of rearrangement and ring-opening reactions. | Discovery of new synthetic transformations, deeper understanding of cyclopropane reactivity. |
| Chiral Derivatives | Synthesize enantiomerically pure forms of the compound. | Access to new chiral building blocks for drug discovery and asymmetric catalysis. |
| Computational Prediction | Predict novel reactivity and screen for potential applications. | Acceleration of research through targeted experimental design. |
| New Material Architectures | Incorporate the compound into polymers, liquid crystals, and other materials. | Development of new materials with unique properties. |
Table 2: Summary of Future Research Directions. This table outlines the main goals and potential outcomes of future research on this compound.
Q & A
Q. What are the common synthetic routes for (1-(3-Methoxybenzyl)cyclopropyl)methanol, and what experimental conditions optimize yield?
Methodological Answer: Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. For example:
- Grignard Reagent Approaches : Cyclopropane rings can be formed using Grignard reagents (e.g., butylmagnesium bromide) under anhydrous conditions, followed by quenching with electrophiles like 3-methoxybenzyl halides ().
- Photochemical Methods : Photoinduced reactions using Ru catalysts enable cyclopropane formation via radical intermediates ().
- Epoxide Rearrangements : Acid-catalyzed rearrangements of cyclopropyl epoxides in methanol yield cyclobutane derivatives (), though competing pathways require careful control.
Q. Key Considerations :
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FTIR : Identifies functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹) ().
- NMR :
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₆O₂: 192.115).
Data Interpretation Tip : Compare with reported analogs (e.g., cyclopropylmethanol derivatives in ) to validate assignments.
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
Methodological Answer: The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases reactivity:
- Acid-Catalyzed Rearrangements : In methanol, cyclopropyl epoxides undergo acid-catalyzed ring expansion to cyclobutanes (). Monitor via GC-MS to track intermediates.
- Enzymatic Interactions : Cyclopropanol derivatives covalently modify flavin cofactors in methanol oxidase via N5 adduct formation, irreversibly inactivating the enzyme (). Use stopped-flow kinetics to study inactivation rates.
Q. Experimental Design :
- Compare reactivity with non-cyclopropane analogs (e.g., cyclohexylmethanol) to isolate strain effects.
- Use DFT calculations to model transition states (e.g., ring-opening barriers).
Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound?
Methodological Answer:
- Chiral Catalysts : Use asymmetric cyclopropanation with Rh(II) or Cu(I) catalysts to control stereochemistry ().
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis.
- Resolution Techniques : Enzymatic resolution (lipases) or chiral chromatography (e.g., Chiralpak AD-H column) separate enantiomers ().
Case Study : (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol synthesis achieved 98% yield via Grignard reagents and stereoselective boronate intermediates ().
Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?
Methodological Answer:
- Enzyme Inhibition : Cyclopropanol derivatives form covalent adducts with flavin-dependent enzymes (e.g., methanol oxidase), blocking substrate oxidation (). Use X-ray crystallography to resolve adduct structures.
- Receptor Binding : The methoxybenzyl group may engage in π-π stacking with aromatic residues in receptors. Perform molecular docking (AutoDock Vina) to predict binding modes.
- Metabolic Stability : Assess hepatic microsomal stability to evaluate oxidation pathways (e.g., CYP450-mediated).
Contradiction Note : While cyclopropane rings are typically stable, enzymatic environments may induce ring-opening ( vs. 14). Validate via LC-MS metabolite profiling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
